

# A Comparative Meta-Analysis of Aurora B Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRD-7880  |           |
| Cat. No.:            | B10754785 | Get Quote |

A detailed examination of clinical trial data for Aurora B kinase inhibitors reveals a class of targeted therapies with demonstrable activity, particularly in hematologic malignancies, though dose-limiting toxicities present a significant challenge. This guide provides a comparative analysis of key Aurora B inhibitors, summarizing their clinical performance, outlining experimental protocols, and visualizing the underlying biological and procedural frameworks.

Aurora B kinase, a key regulator of mitosis, is a validated therapeutic target in oncology.[1] Its inhibition disrupts cell division, leading to apoptosis in cancer cells.[2] A number of small molecule inhibitors targeting Aurora B have entered clinical trials, with Barasertib (AZD1152) being one of the most extensively studied.[3] This guide synthesizes publicly available data from clinical trials of prominent Aurora B inhibitors to offer a comparative perspective for researchers and drug development professionals.

#### **Efficacy of Aurora B Inhibitors in Clinical Trials**

Clinical trials have demonstrated the anti-tumor activity of Aurora B inhibitors, particularly in patients with Acute Myeloid Leukemia (AML). Barasertib (AZD1152) has shown a significant improvement in objective complete response rates compared to low-dose cytarabine (LDAC) in elderly AML patients.[4][5][6] Other inhibitors have shown more modest activity, often resulting in stable disease in patients with advanced solid tumors.[7][8]



| Inhibitor                                  | Indication                                     | N                                 | Efficacy<br>Endpoint                                                    | Result                                                                                  |
|--------------------------------------------|------------------------------------------------|-----------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Barasertib<br>(AZD1152)                    | Elderly AML (≥60<br>years)                     | 74 (48<br>Barasertib, 26<br>LDAC) | Objective<br>Complete<br>Response Rate<br>(OCRR)                        | 35.4% vs 11.5%<br>with LDAC<br>(p<0.05)[5][6]                                           |
| Median Overall<br>Survival (OS)            | 8.2 months vs<br>4.5 months with<br>LDAC[5][6] |                                   |                                                                         |                                                                                         |
| Advanced Solid<br>Tumors                   | 35                                             | Objective Tumor<br>Response       | No objective<br>responses<br>observed; 23%<br>had stable<br>disease.[7] |                                                                                         |
| BI 811283                                  | Advanced Solid<br>Tumors                       | 121                               | Objective<br>Response                                                   | No objective<br>responses<br>observed; 19<br>patients<br>achieved stable<br>disease.[8] |
| Danusertib<br>(PHA-739358)                 | Advanced/Metast<br>atic Solid Tumors           | 219                               | Progression-Free<br>Rate (PFR) at 4<br>months                           | Did not meet prespecified criteria for clinically relevant activity.                    |
| CML or Ph+ ALL<br>(with T315I<br>mutation) | 37                                             | Clinical<br>Response              | 4 patients with<br>T315I mutation<br>responded.[10]<br>[11]             |                                                                                         |
| AT9283                                     | Relapsed/Refract<br>ory AML                    | 48                                | Objective<br>Response                                                   | No objective responses observed, though about one-third of patients                     |



showed a reduction in bone marrow blasts.
[12]

## **Safety and Tolerability Profile**

A consistent finding across clinical trials of Aurora B inhibitors is the prevalence of hematologic toxicities, with neutropenia being the most common dose-limiting toxicity (DLT).[7][8][13] Other common adverse events include stomatitis, febrile neutropenia, and gastrointestinal issues.[5] [6]



| Inhibitor                  | Indication                                           | N                                                                              | Maximum<br>Tolerated Dose<br>(MTD)                                                                      | Common<br>Grade ≥3<br>Adverse<br>Events                                                                       |
|----------------------------|------------------------------------------------------|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Barasertib<br>(AZD1152)    | Advanced AML                                         | 32                                                                             | 1200 mg (7-day<br>continuous<br>infusion)[13]                                                           | Febrile neutropenia, stomatitis/mucos al inflammation. [13]                                                   |
| Advanced Solid<br>Tumors   | 35                                                   | 150 mg (48-h<br>continuous<br>infusion) or 220<br>mg (two 2-h<br>infusions)[7] | Neutropenia<br>(with or without<br>fever).[7]                                                           |                                                                                                               |
| BI 811283                  | Advanced Solid<br>Tumors                             | 121                                                                            | 125 mg (24-h infusion, Days 1 & 15 of 4-week cycle) or 230 mg (24-h infusion, Day 1 of 3-week cycle)[8] | Febrile<br>neutropenia,<br>neutropenia.[8]                                                                    |
| Danusertib<br>(PHA-739358) | Advanced CML<br>or Ph+ ALL                           | 29 (Schedule A)                                                                | 180 mg/m² (3-h<br>infusion for 7<br>days of a 14-day<br>cycle)[10][11]                                  | Febrile neutropenia, mucositis.[10] [11]                                                                      |
| AT9283                     | Relapsed/Refract<br>ory Leukemia or<br>Myelofibrosis | 48                                                                             | 324 mg/m²/72h<br>(continuous<br>infusion)[12]                                                           | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure.[12] |



#### **Experimental Protocols**

The clinical development of Aurora B inhibitors has involved various study designs, dosing schedules, and patient populations. The following provides an overview of the methodologies for some of the key clinical trials.

## Barasertib (AZD1152) Phase II Study in Elderly AML (NCT00952588)

- Objective: To evaluate the efficacy, safety, and tolerability of barasertib compared with lowdose cytosine arabinoside (LDAC) in patients aged ≥60 years with AML.[4][5]
- Study Design: An open-label, randomized, two-stage, Phase II study.[4] Patients were randomized 2:1 to receive either barasertib or LDAC.[4][5]
- Patient Population: Patients aged ≥60 years with newly diagnosed AML who were considered unsuitable for intensive chemotherapy.
- · Dosing and Administration:
  - Barasertib: 1200 mg administered as a 7-day continuous intravenous infusion in a 28-day cycle.[4][5]
  - LDAC: 20 mg administered by subcutaneous injection twice daily for 10 days in a 28-day cycle.[4][5]
- Endpoints:
  - Primary: Objective complete response rate (OCRR), which includes complete response
     (CR) and CR with incomplete recovery of neutrophils or platelets (CRi).[4][5]
  - Secondary: Overall survival (OS) and safety.[4][5]

#### BI 811283 Phase I Study in Advanced Solid Tumors

 Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, pharmacodynamics, and antitumor activity of BI 811283.[8]



- Study Design: A phase I, modified 3+3 dose-escalation design with two different schedules.
   [8]
- Patient Population: Patients with advanced solid tumors.[8]
- Dosing and Administration:
  - Schedule A: 24-hour infusion on Days 1 and 15 of a 4-week cycle.[8]
  - Schedule B: 24-hour infusion on Day 1 of a 3-week cycle.[8]
- Endpoints:
  - Primary: MTD.[8]
  - Secondary: Safety, pharmacokinetics, pharmacodynamics (inhibition of phosphorylated histone H3 in skin biopsies), and antitumor activity.[8]

### **Visualizing the Framework**

To better understand the context of Aurora B inhibitor clinical trials, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for such studies.





Click to download full resolution via product page

Aurora B Signaling Pathway and Point of Inhibition.





Click to download full resolution via product page

Generalized Workflow for an Oncology Clinical Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- 7. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of BI 811283, an Aurora B kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib
  hydrochloride in independent cohorts of patients with advanced or metastatic breast,
  ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour,
  multi-institutional phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC



[pmc.ncbi.nlm.nih.gov]

- 13. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Aurora B Inhibitors in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10754785#meta-analysis-of-aurora-b-inhibitor-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com